4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid
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Overview
Description
4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid is a substituted benzoic acid derivative. This compound is characterized by the presence of a fluorine atom at the 4-position and a trifluoromethoxy group at the 2-position on the benzoic acid ring. It is known for its unique steric and electronic properties, which make it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-fluorophenylboronic acid with 2-bromo-4-trifluoromethoxybenzoic acid in the presence of a palladium catalyst . The reaction is carried out under mild conditions, typically at room temperature, and in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The pathways involved include enzyme inhibition and receptor binding, which are crucial for its biological and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
- 4-Fluoro-2-(trifluoromethoxy)benzoic acid
- 4-Fluoro-2-(trifluoromethyl)phenylboronic acid
Uniqueness
4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-fluoro-2-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-9-3-6-11(13(19)20)12(7-9)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCFBYURBDUMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681227 |
Source
|
Record name | 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184689-01-7 |
Source
|
Record name | 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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